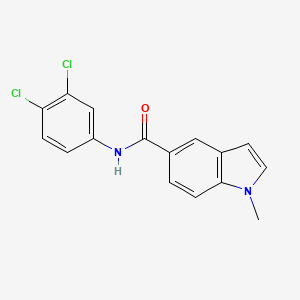![molecular formula C26H27N3O3S B10834007 6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834007.png)
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridin-7-one core, which is substituted with methoxy, pyrrolidinylethoxy, phenyl, and phenylsulfanyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridin-7-one core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrrolo[3,4-b]pyridin-7-one Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.
Introduction of Substituents: The methoxy, pyrrolidinylethoxy, phenyl, and phenylsulfanyl groups are introduced through various substitution reactions. These reactions may require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger quantities of starting materials.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolo[3,4-b]pyridin-7-one core can be reduced under specific conditions.
Substitution: The methoxy and pyrrolidinylethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in studying biochemical pathways.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one: shares structural similarities with other pyrrolo[3,4-b]pyridin-7-one derivatives.
Other Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C26H27N3O3S |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C26H27N3O3S/c1-31-23-17-20(10-11-22(23)32-16-15-28-13-5-6-14-28)29-18-19-9-12-24(27-25(19)26(29)30)33-21-7-3-2-4-8-21/h2-4,7-12,17H,5-6,13-16,18H2,1H3 |
InChI-Schlüssel |
PULOMQYOCPKDEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2CC3=C(C2=O)N=C(C=C3)SC4=CC=CC=C4)OCCN5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide](/img/structure/B10833938.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
![2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833965.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B10833968.png)
![3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B10833971.png)
![3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10833976.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-(5,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-6-ylmethyl)pyrimidine-2,4-dione](/img/structure/B10833977.png)
![1-[3-methyl-4-(2-methylsulfonylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10833981.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
![2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834006.png)
